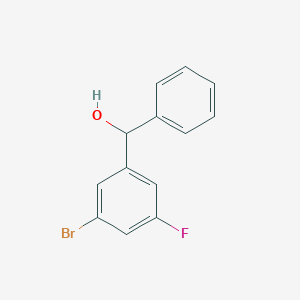

(3-Bromo-5-fluorophenyl)(phenyl)methanol

Description

Properties

IUPAC Name |

(3-bromo-5-fluorophenyl)-phenylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8,13,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSGCOXBPQGOIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=CC(=C2)Br)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

Grignard Reagent Preparation : Phenylmagnesium bromide (3M in diethyl ether) is generated from bromobenzene and magnesium turnings in THF at 40–60°C.

-

Aldehyde Addition : 3-Bromo-5-fluorobenzaldehyde (1 equiv) in THF is added dropwise to the Grignard reagent at 0°C, followed by reflux for 3 h.

-

Work-Up : The reaction is quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate = 10:1).

Data:

Advantages : High atom economy, scalable to industrial production.

Limitations : Sensitivity to moisture; requires strict anhydrous conditions.

Nucleophilic Addition to Preformed Ketones

Reduction of the ketone precursor (3-bromo-5-fluorophenyl)(phenyl)methanone using NaBH₄ or LiAlH₄ provides a direct route.

Procedure:

Data:

| Parameter | Value | Source |

|---|---|---|

| Yield (Reduction Step) | 70–78% | |

| Overall Yield | 60–65% | |

| Byproducts | Over-reduction to alkane (<5%) |

Advantages : Mild conditions; avoids organometallic reagents.

Limitations : Low functional group tolerance during Friedel-Crafts step.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura coupling enables the construction of the biphenyl backbone prior to alcohol formation.

Procedure:

-

Boronated Intermediate : 3-Bromo-5-fluorophenylboronic acid is prepared via Miyaura borylation of 1,3-dibromo-5-fluorobenzene.

-

Coupling : Reaction with bromobenzene derivatives using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1) at 80°C.

-

Oxidation-Reduction : The biphenyl product is oxidized to a ketone (e.g., with MnO₂) and reduced to the alcohol.

Data:

Advantages : Modular approach; compatible with diverse substituents.

Limitations : Costly catalysts; multi-step optimization required.

Multi-Step Synthesis from Aniline Derivatives

A patent-derived route (CN101168510A) adapts techniques for analogous trifluoromethylanilines:

Procedure:

-

Acetylation : 4-Bromo-2-trifluoromethylaniline is acetylated with acetic anhydride.

-

Nitration/Deacetylation : Nitration followed by hydrolysis yields a nitro intermediate, which is reduced to the amine.

-

Diazotization/Reduction : Diazotization with NaNO₂/H₂SO₄ and subsequent reduction introduces the hydroxyl group.

Data:

| Parameter | Value | Source |

|---|---|---|

| Total Yield | 40–43% | |

| Key Step Efficiency | Nitration: 85–90% | |

| Scalability | Demonstrated at 100g scale |

Advantages : Industrially viable for halogen-rich analogs.

Limitations : Low overall yield; hazardous intermediates.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency | Functional Group Tolerance |

|---|---|---|---|---|

| Grignard Reaction | 75–85 | High | Moderate | Low |

| Nucleophilic Addition | 60–65 | Moderate | High | Moderate |

| Cross-Coupling | 65–70 | High | Low | High |

| Aniline Derivative Route | 40–43 | Industrial | Moderate | Low |

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-fluorophenyl)(phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Oxidation: Formation of 3-bromo-5-fluorobenzophenone.

Reduction: Formation of 3-bromo-5-fluorophenylmethane.

Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(3-Bromo-5-fluorophenyl)(phenyl)methanol has been explored for its potential therapeutic applications:

- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation. It has been studied for its ability to induce apoptosis in various cancer cell lines, potentially through mechanisms involving cell cycle disruption and metabolic pathway modulation.

- Antimicrobial Properties : Preliminary studies suggest significant antimicrobial activity against Gram-positive bacteria. This positions the compound as a candidate for developing new antibiotics or antimicrobial agents.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the preparation of more complex molecules for pharmaceuticals and agrochemicals. Its bromine atom can participate in nucleophilic substitution reactions, facilitating the introduction of various functional groups.

- Reactivity : The presence of both bromine and fluorine allows for diverse reactivity patterns, including oxidation and reduction reactions. This versatility makes it suitable for designing new synthetic pathways in organic chemistry .

Materials Science

In materials science, this compound is investigated for:

- Fluorinated Polymers : The incorporation of fluorinated compounds into polymer matrices can enhance properties such as thermal stability, chemical resistance, and mechanical strength. This compound can be a precursor for synthesizing specialty fluorinated materials.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Anticancer Evaluation : A study evaluated the compound's effects on specific cancer cell lines, demonstrating its potential to inhibit growth through apoptosis induction. The mechanism was linked to its ability to interact with key metabolic enzymes involved in cell proliferation .

- Antimicrobial Screening : In another investigation, this compound was tested against various bacterial strains. Results showed significant activity against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

Comparison with Similar Compounds

1-(3-Bromo-5-fluorophenyl)propan-2-ol

- Molecular Formula : C₉H₁₀BrFO

- Molecular Weight : 233.08 g/mol

- Key Differences: The propan-2-ol chain replaces the methanol group, increasing steric bulk and hydrophobicity. This modification may enhance metabolic stability but reduce solubility in polar solvents .

- Applications : Used as an intermediate in pharmaceutical synthesis, with storage at room temperature, suggesting greater stability than the target compound .

(4-Bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol

- Molecular Formula : C₁₇H₁₆N₂OS

- Molecular Weight : 296.4 g/mol

- Key Differences : Incorporation of a pyrimidine ring introduces nitrogen atoms, altering electronic properties and enabling coordination with transition metals (e.g., Co, Cu). This structural feature correlates with cytotoxic activity against cancer cell lines (52–66% viability inhibition at >100 μg/mL) .

- Applications : Transition metal complexes of this compound show promise in anticancer drug development .

(3-(2-Bromophenyl)isoxazol-5-yl)methanol

- Molecular Formula: C₁₀H₈NO₂Br

- Molecular Weight : 254.08 g/mol

- These properties are advantageous for bioavailability in drug formulations .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | Storage Conditions |

|---|---|---|---|

| (3-Bromo-5-fluorophenyl)(phenyl)methanol | 205.02 | Not explicitly reported | 2–8°C, sealed |

| 1-(3-Bromo-5-fluorophenyl)propan-2-ol | 233.08 | Not reported | Room temperature |

| (4-Bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol | 296.4 | Moderate in polar solvents | Not specified |

| (3-(2-Bromophenyl)isoxazol-5-yl)methanol | 254.08 | Soluble in DMSO, methanol | Room temperature |

Biological Activity

(3-Bromo-5-fluorophenyl)(phenyl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

- Chemical Formula : C13H10BrF

- CAS Number : 875783-03-2

- Molecular Weight : 277.12 g/mol

- Melting Point : Data not specified in the sources.

The biological activity of this compound can be attributed to its unique structural features, particularly the presence of bromine and fluorine atoms. These halogen substituents enhance the compound's lipophilicity and binding affinity to various molecular targets, such as enzymes and receptors. The bromine atom may participate in halogen bonding, which is known to influence the specificity and strength of interactions with biological macromolecules .

Antimicrobial Activity

Research indicates that compounds with halogen substituents often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds with similar structures demonstrate antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values for these compounds typically range from 75 µg/mL to over 150 µg/mL, depending on the specific structure and substituents present .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | TBD |

| 2,6-Dipyrrolidino-1,4-dibromobenzene | 75 | B. subtilis |

| 2,4,6-Tripyrrolidinochlorobenzene | >100 | E. coli |

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been noted. For example, studies have demonstrated that fluorinated phenolic compounds can significantly inhibit the uptake of neurotransmitters like serotonin (5-HT). This suggests potential applications in treating conditions like depression or anxiety disorders through modulation of neurotransmitter systems .

Case Studies

- Aromatase Inhibition : In vitro studies have explored the inhibition of aromatase by similar brominated and fluorinated compounds. Aromatase plays a crucial role in estrogen biosynthesis, making it a target for breast cancer therapies. Compounds exhibiting aromatase inhibition could provide a dual-action mechanism by also affecting steroid sulfatase activity .

- Antifungal Activity : Another study evaluated the antifungal properties of related compounds against Candida albicans. The results indicated that certain derivatives exhibited promising antifungal activity, which could be linked to their structural characteristics involving halogen atoms .

Q & A

Q. Key Variables :

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Temperature | 0–5°C (Grignard) | 60–75% | |

| Reducing Agent | NaBH₄ (mild conditions) | 80–90% | |

| Solvent | THF or diethyl ether | - |

Advanced Consideration : Competing side reactions (e.g., over-reduction or halogen displacement) can occur if stoichiometry or temperature is not tightly controlled. Kinetic studies using in-situ IR spectroscopy are recommended to monitor reaction progress .

What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic Research Question

Primary Techniques :

- ¹H/¹³C NMR :

- X-ray Crystallography : Single-crystal analysis using SHELX software provides precise bond angles and confirms stereochemistry. ORTEP-3 is recommended for visualizing molecular packing.

Advanced Application : For ambiguous cases, 2D NMR (COSY, HSQC) resolves overlapping signals. Dynamic NMR can probe conformational flexibility of the methanol group .

How do the bromo and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The 3-bromo group is highly reactive in Suzuki-Miyaura couplings with aryl boronic acids, while the 5-fluoro group acts as an electron-withdrawing meta-director. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol (80°C) achieves >80% coupling efficiency .

- Competing Pathways : Fluorine can participate in SNAr reactions if harsh bases (e.g., KOtBu) are used, leading to defluorination.

Table : Reactivity Comparison with Analogues

| Substituent Position | Preferred Reaction | Yield (%) |

|---|---|---|

| 3-Bromo, 5-Fluoro | Suzuki coupling | 85 |

| 3-Bromo, 5-Methyl | Ullmann coupling | 70 |

What computational methods are used to predict the electronic properties of this compound?

Advanced Research Question

Density Functional Theory (DFT) :

- B3LYP/6-311+G(d,p) calculates HOMO-LUMO gaps (~4.5 eV), indicating moderate electrophilicity .

- Natural Bond Orbital (NBO) Analysis : Reveals hyperconjugation between the hydroxyl group and aromatic π-system, stabilizing the molecule .

Molecular Dynamics (MD) : Simulates solvation effects in polar solvents (e.g., DMSO), showing increased hydrogen bonding with the methanol group .

How should researchers handle and store this compound to ensure stability?

Basic Research Question

Q. Degradation Pathways :

- Hydrolysis : Bromine displacement by moisture, forming phenolic byproducts.

- Oxidation : Benzylic alcohol converts to ketone if exposed to O₂.

What role does this compound play in medicinal chemistry applications?

Advanced Research Question

The compound serves as a scaffold for kinase inhibitors due to its halogen-rich aromatic system, which enhances target binding via halogen bonding.

- Case Study : Analogues with similar bromo-fluoro motifs show IC₅₀ values <100 nM against EGFR mutants .

- Derivatization : The hydroxyl group allows functionalization (e.g., esterification, sulfonation) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.